molecular formula C21H21NO3 B12520719 2-Pyrrolidinone, 3-acetyl-3-(2-oxo-2-phenylethyl)-1-(phenylmethyl)- CAS No. 654058-45-4

2-Pyrrolidinone, 3-acetyl-3-(2-oxo-2-phenylethyl)-1-(phenylmethyl)-

Cat. No.: B12520719
CAS No.: 654058-45-4
M. Wt: 335.4 g/mol
InChI Key: MOHYCIZMAVBCOF-UHFFFAOYSA-N
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Description

2-Pyrrolidinone, 3-acetyl-3-(2-oxo-2-phenylethyl)-1-(phenylmethyl)- is a complex organic compound that belongs to the class of pyrrolidinones. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidinone, 3-acetyl-3-(2-oxo-2-phenylethyl)-1-(phenylmethyl)- typically involves multi-step organic reactions. Common starting materials might include pyrrolidinone derivatives, acetylating agents, and phenylmethyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be optimized for efficiency, cost-effectiveness, and safety, adhering to stringent regulatory standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound may undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions might involve agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions could be performed using various halides or other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halides, acids, bases, and other substituents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Medicine: Could be explored for pharmaceutical properties, such as anti-inflammatory or analgesic effects.

    Industry: May be used in the production of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition or activation of biochemical processes, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Similar Compounds

    2-Pyrrolidinone: A simpler analog with similar structural features.

    N-Methyl-2-pyrrolidone: Known for its solvent properties.

    Pyrrolidine: A related compound with a different functional group.

Properties

CAS No.

654058-45-4

Molecular Formula

C21H21NO3

Molecular Weight

335.4 g/mol

IUPAC Name

3-acetyl-1-benzyl-3-phenacylpyrrolidin-2-one

InChI

InChI=1S/C21H21NO3/c1-16(23)21(14-19(24)18-10-6-3-7-11-18)12-13-22(20(21)25)15-17-8-4-2-5-9-17/h2-11H,12-15H2,1H3

InChI Key

MOHYCIZMAVBCOF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(CCN(C1=O)CC2=CC=CC=C2)CC(=O)C3=CC=CC=C3

Origin of Product

United States

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